Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate
Description
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate is a substituted acrylate derivative characterized by a trifluoromethyl (-CF₃) group at the para-position of the phenyl ring, a cyano (-CN) group at the α-carbon, and an ethyl ester moiety.
Properties
IUPAC Name |
ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)10(8-17)7-9-3-5-11(6-4-9)13(14,15)16/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVGCUOWZGIJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369728 | |
| Record name | Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149550-21-0 | |
| Record name | 2-Propenoic acid, 2-cyano-3-[4-(trifluoromethyl)phenyl]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149550-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper Nanoparticle Catalysis
A base-free approach using copper nanoparticles (Cu NPs) achieves a 95% yield under ambient conditions. The reaction proceeds in acetonitrile over 24 hours, with the nanocatalyst enabling recyclability for up to five cycles without significant activity loss. The mechanism involves surface-mediated activation of the aldehyde, promoting nucleophilic attack by the active methylene group of ethyl cyanoacetate.
Reaction Conditions:
Photo-Activated Carbon Dots (CDDots)
CDDots, derived from citric acid and urea, catalyze the reaction under visible light, achieving a 92% yield. This method eliminates the need for toxic solvents, using ethanol instead. Light irradiation (λ = 450 nm) generates electron-hole pairs on CDDots, facilitating proton transfer and condensation.
Reaction Conditions:
Sodium Bicarbonate as a Mild Base
A patent describes using sodium bicarbonate in cyclohexane at reflux (102–104°C) for 16–18 hours. While originally developed for ethyl 2-cyano-3,3-diphenylacrylate, this method is adaptable to the target compound by substituting benzophenone with 4-(trifluoromethyl)benzaldehyde. The weakly basic conditions prevent cyano group hydrolysis.
Reaction Conditions:
-
Catalyst: NaHCO₃ (1.2–3.0 equiv)
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Solvent: Cyclohexane
-
Temperature: 102–104°C
-
Time: 16–18 hours
Three-Step Synthesis via Thioacrylate Intermediates
A multi-step approach optimizes steric and electronic control, particularly for derivatives with complex substituents.
Step 1: Synthesis of Ethyl 2-Cyano-3,3-Dimethylthioacrylate
Ethyl cyanoacetate reacts with carbon disulfide and dimethyl sulfate in alkaline conditions to form the thioacrylate intermediate.
Reaction Conditions:
Step 2: Aminolysis with 4-(Trifluoromethyl)Phenethylamine
The thioacrylate intermediate undergoes aminolysis with 4-(trifluoromethyl)phenethylamine in THF, replacing the methylthio group with an amine.
Reaction Conditions:
Step 3: Alkylation with Ethyl Iodide
Final alkylation with ethyl iodide in DMF affords the target compound.
Reaction Conditions:
Stereoselective Synthesis and Isomer Control
The E-isomer predominates in most preparations due to thermodynamic stability. However, reaction conditions influence the E/Z ratio:
Solvent Effects
Catalytic Influence
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Cu NPs: Enhance E-selectivity (98%) via surface coordination.
-
CDDots: Moderate selectivity (90% E) due to diffuse active sites.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E-Selectivity (%) |
|---|---|---|---|---|---|---|
| Knoevenagel (Cu NPs) | Cu Nanoparticles | Acetonitrile | 25 | 24 | 95 | 98 |
| Knoevenagel (CDDots) | Carbon Dots | Ethanol | 25 | 24 | 92 | 90 |
| NaHCO₃ Condensation | Sodium Bicarbonate | Cyclohexane | 102 | 18 | 85 | 95 |
| Three-Step Synthesis | – | THF/DMF | 60–80 | 12 | 70 | 99 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The cyano group (-C≡N) acts as a strong electron-withdrawing group, polarizing the α,β-unsaturated acrylate system and facilitating nucleophilic attacks at the β-carbon. Key reactions include:
Michael Additions :
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Reagents : Amines, thiols, or stabilized enolates.
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Conditions : Polar aprotic solvents (e.g., DMF, THF), room temperature or mild heating.
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Products : β-Substituted acrylates or cycloadducts.
Example: Reaction with hydrazines forms pyrazole derivatives via cyclocondensation (see ).
Table 1: Nucleophilic Additions
| Reagent | Product Class | Application | Source |
|---|---|---|---|
| Hydrazine | Pyrazole derivatives | Antiviral/anti-inflammatory | |
| Primary amines | β-Amino acrylates | Peptidomimetics |
Reduction Reactions
The cyano and acrylate groups are susceptible to reduction under controlled conditions:
Cyano Group Reduction :
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Reagents : LiAlH₄, H₂/Pd.
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Conditions : Anhydrous ether or ethanol, reflux.
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Products : Primary amines (e.g., ethyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate).
Double Bond Hydrogenation :
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Reagents : H₂/Pd-C.
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Conditions : Room temperature, 1 atm H₂.
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Products : Saturated esters (e.g., ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]propanoate).
Hydrolysis Reactions
The acrylate ester hydrolyzes under acidic or basic conditions:
Saponification :
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Reagents : NaOH/H₂O or HCl/H₂O.
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Conditions : Reflux in aqueous ethanol.
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Products : Corresponding acrylic acid derivatives (e.g., 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylic acid).
Cyano Group Hydrolysis :
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Reagents : H₂SO₄ (concentrated).
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Conditions : Elevated temperatures.
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Products : Amides (via intermediate imidic acids) or carboxylic acids.
Electrophilic Aromatic Substitution
The trifluoromethyl (-CF₃) group deactivates the phenyl ring, directing electrophiles to meta positions:
Nitration :
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Reagents : HNO₃/H₂SO₄.
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Conditions : 0–5°C.
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Products : 3-Nitro derivatives (minor para products possible).
Halogenation :
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Reagents : Cl₂/FeCl₃ or Br₂/Fe.
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Conditions : Room temperature.
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Products : 3-Halo-substituted analogs.
Cycloaddition Reactions
The α,β-unsaturated system participates in [4+2] Diels-Alder reactions:
With Dienes :
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Reagents : 1,3-Butadiene derivatives.
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Conditions : Thermal or Lewis acid catalysis.
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Products : Six-membered carbocycles or heterocycles.
Table 2: Cycloaddition Examples
| Diene | Catalyst | Product | Application | Source |
|---|---|---|---|---|
| Furan | None | Oxabicyclic compounds | Material science | |
| Cyclopentadiene | BF₃·Et₂O | Norbornene analogs | Polymer precursors |
Radical Reactions
The acrylate’s conjugated system supports radical-initiated polymerizations:
Reagents : AIBN (azobisisobutyronitrile) or peroxides.
Conditions : Heat or UV light.
Products : Cross-linked polymers with tunable thermal stability, leveraging the CF₃ group’s hydrophobicity .
Substitution at the Ester Group
The ethyl ester undergoes transesterification or aminolysis:
Transesterification :
-
Reagents : MeOH/H⁺ or other alcohols.
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Conditions : Acidic catalysis, reflux.
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Products : Methyl or other alkyl esters.
Aminolysis :
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Reagents : Primary/secondary amines.
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Conditions : Room temperature.
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Products : Acrylamides (e.g., 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylamide) .
Photochemical Reactions
The acrylate’s extended π-system enables [2+2] photodimerization:
Conditions : UV irradiation (λ = 254 nm).
Products : Cyclobutane dimers, potentially useful in supramolecular chemistry .
Scientific Research Applications
Organic Synthesis
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate serves as a building block in the synthesis of more complex organic molecules. Its unique functional groups enable various chemical modifications, making it valuable in developing new compounds with desired properties.
Biological Applications
The compound has been investigated for its biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism involves interaction with microbial enzymes or cellular components, suggesting its potential as an antimicrobial agent.
- Anticancer Activity : In vitro studies indicate that this compound can inhibit the proliferation of cancer cell lines, including A549 (lung adenocarcinoma) and HepG2 (liver cancer). The structure-activity relationship (SAR) studies highlight the importance of the cyano and trifluoromethyl groups in enhancing anticancer activity.
| Cell Line | Inhibition Concentration (IC50) | Mechanism |
|---|---|---|
| A549 | 36 µM | Enzyme inhibition |
| HepG2 | Not specified | Cell cycle arrest |
Materials Science
The compound is being explored for its potential use in creating specialty polymers and materials with specific properties, such as enhanced thermal stability and solubility. Its ability to form stable complexes with various substrates makes it an attractive candidate for advanced material applications.
Anticancer Evaluation
A study published in PMC reported promising anticancer activity against various human cancer cell lines, emphasizing its potential in drug development. The findings suggest that modifications to the compound's structure could lead to more potent derivatives.
Antimicrobial Testing
Research focused on the antimicrobial properties demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, supporting its application in medicinal chemistry. The compound’s mechanism of action appears to involve disruption of bacterial cellular functions.
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate involves its interaction with specific molecular targets and pathways. The cyano group and the trifluoromethyl-substituted phenyl ring play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Geometry and Reactivity
Table 1: Key Structural and Electronic Differences Among Analogues
*Calculated based on molecular formula C₁₃H₁₀F₃NO₂.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-CF₃ group in the target compound increases electrophilicity at the α,β-unsaturated ester, making it more reactive in Michael additions or cycloadditions compared to methoxy- or hydroxy-substituted analogues .
- Conformational Differences : Methoxy-substituted analogues exhibit syn-periplanar conformations, which stabilize π-π stacking in crystal lattices , whereas bulky CF₃ groups may disrupt such interactions.
Key Insights :
- The hydroxyl-substituted analogue (4-OH) shows marked antioxidant activity due to its phenolic group, whereas trifluoromethyl derivatives are more commonly employed in synthetic chemistry (e.g., as olefination substrates) .
- Anti-inflammatory activity correlates with electron-deficient aromatic systems, as seen in acrylamides with cyano and trifluoromethyl groups .
Table 3: Hazard Profiles of Selected Analogues
Notable Trends:
- Polar substituents (e.g., -OH, -NH₂) increase bioavailability but may also enhance toxicity profiles compared to halogenated derivatives .
Biological Activity
Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate (CAS Number: 149550-21-0) is a chemical compound characterized by its unique molecular structure, which includes a cyano group and a trifluoromethyl-substituted phenyl moiety. This structure contributes to its distinctive chemical properties and potential biological activities. The following sections detail the compound's biological activity, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
- Molecular Formula : C₁₃H₁₀F₃NO₂
- Molecular Weight : 269.22 g/mol
- CAS Number : 149550-21-0
The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it more effective in interacting with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the trifluoromethyl group influences the compound's metabolic stability and reactivity. These interactions can modulate biological pathways, making it a candidate for therapeutic applications.
Biological Activities
- Anti-inflammatory Potential : Compounds similar to this compound have been explored for their anti-inflammatory properties. Research indicates that derivatives containing cyanoacrylate moieties exhibit significant anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .
- Anticancer Activity : The compound has shown promise in cancer therapy. Studies indicate that certain derivatives can inhibit cancer cell proliferation, particularly against specific cell lines such as colon carcinoma (HCT116) and breast cancer (T47D). For instance, compounds with similar structures demonstrated IC50 values indicating effective cytotoxicity against these cancer cell lines .
- Enzyme Interaction Studies : The unique structure of this compound allows for studies on enzyme interactions and binding affinities. Such studies are crucial for understanding the compound's potential as a lead molecule in drug development.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-Cyano-3-[4-(dimethylamino)phenyl]acrylate | C₁₄H₁₆N₂O₂ | Contains dimethylamino group enhancing solubility |
| Ethyl 2-Cyano-3-[4-(chlorophenyl)]acrylate | C₁₃H₉ClN₂O₂ | Chlorine substituent affects reactivity |
| Ethyl 2-Cyano-3-[4-(methoxyphenyl)]acrylate | C₁₄H₁₄N₂O₃ | Methoxy group increases electron density |
| This compound | C₁₃H₁₀F₃NO₂ | Trifluoromethyl group significantly influences biological activity |
The trifluoromethyl group in this compound distinguishes it from other compounds, enhancing its electronic properties and biological activity .
Case Studies and Research Findings
- Antiproliferative Activity : In one study, derivatives of this compound were screened against various cancer cell lines, demonstrating significant antiproliferative effects. For example, certain derivatives achieved IC50 values comparable to standard anticancer drugs like doxorubicin .
- Inflammation Studies : Another research effort highlighted the anti-inflammatory effects of related compounds, showing inhibition percentages that surpassed those of established anti-inflammatory agents like celecoxib .
Q & A
Q. What are the standard synthetic routes for Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate, and how do reaction conditions influence yield?
The compound is synthesized via a Knoevenagel condensation between ethyl cyanoacetate and 4-(trifluoromethyl)benzaldehyde, typically catalyzed by piperidine or ammonium acetate in refluxing toluene . Variations in solvent (e.g., ethanol vs. toluene), temperature, and catalyst loading can alter reaction kinetics and yield. For example, toluene under reflux (110°C) promotes water removal via azeotrope, driving the equilibrium toward product formation. Post-synthesis purification involves recrystallization or column chromatography, with yields ranging from 60–85% depending on steric and electronic effects of substituents .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Key techniques include:
- X-ray crystallography : Resolves molecular conformation and crystal packing. The acrylate group adopts an E-configuration, stabilized by conjugation between the cyano and carbonyl groups .
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., trifluoromethyl phenyl protons at δ 7.6–8.1 ppm) .
- IR spectroscopy : Peaks at ~2220 cm (C≡N stretch) and 1700 cm (ester C=O) validate functional groups .
- Elemental analysis : Verifies purity (>98%) and stoichiometry .
Q. How is the antioxidant and anti-inflammatory activity of this compound evaluated in preliminary assays?
- Antioxidant activity : Assessed via DPPH radical scavenging (IC values) and ferric reducing antioxidant power (FRAP) assays. Electron-withdrawing groups like -CF enhance radical stabilization .
- Anti-inflammatory activity : Tested in vivo using carrageenan-induced paw edema models in rodents. Dose-dependent inhibition of prostaglandin synthesis is monitored via COX-2 enzyme assays .
Advanced Research Questions
Q. What mechanistic insights explain the role of the cyano and trifluoromethyl groups in reaction pathways?
The cyano group acts as a strong electron-withdrawing moiety, polarizing the α-hydrogen of ethyl cyanoacetate and facilitating deprotonation during condensation. The trifluoromethyl group on the phenyl ring enhances electrophilicity of the aldehyde, accelerating nucleophilic attack. Computational studies (DFT) reveal that the -CF group lowers the LUMO energy of the benzaldehyde by 1.2 eV, increasing reactivity .
Q. How do crystallographic studies resolve polymorphism in this compound, and what implications arise?
Two monoclinic polymorphs (space groups P2/c and C2/c) have been identified. Differences in hydrogen bonding (C-H⋯O vs. C-H⋯π interactions) and torsion angles (<5° variation in the acrylate backbone) influence solubility and melting points. Refinement using SHELXL-2018 optimizes displacement parameters for disordered trifluoromethyl groups .
Q. What computational methods are used to predict electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~4.1 eV) indicates moderate reactivity, with electron density localized on the cyano and carbonyl groups. Molecular electrostatic potential (MESP) maps highlight nucleophilic sites at the acrylate oxygen and electrophilic regions near the -CF group .
Q. How can contradictory biological activity data between studies be systematically addressed?
Discrepancies may arise from assay protocols (e.g., cell line variability) or structural analogs. Mitigation strategies include:
- Dose-response standardization : Use fixed molar concentrations (e.g., 10–100 µM) across studies.
- Metabolic stability tests : Assess hepatic microsome degradation to rule out false negatives.
- SAR analysis : Compare derivatives with substituents like -OCH or -Cl to isolate -CF effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
